2,5-dichloro-4-sulfanylphenol
Overview
Description
2,5-Dichloro-4-sulfanylphenol is an organic compound with the molecular formula C6H4Cl2OS It is a derivative of phenol, where two chlorine atoms and a sulfanyl group are substituted at the 2, 5, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-sulfanylphenol typically involves the chlorination of phenol followed by the introduction of a sulfanyl group. One common method starts with p-dichlorobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide catalyst to yield 2,5-dichlorobenzene acetate. Finally, hydrolysis of this acetate in the presence of an inorganic aqueous alkali under reflux conditions produces 2,5-dichlorophenol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and waste management. The use of efficient catalysts and reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenols or modified sulfanyl derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2,5-Dichloro-4-sulfanylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-sulfanylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of proteins. For example, it may act as an inhibitor of soluble adenylyl cyclase, affecting the conversion of ATP to cyclic AMP (cAMP) and thereby influencing various cellular functions .
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the sulfanyl group.
2,5-Dichlorophenol: Lacks the sulfanyl group but shares the chlorination pattern.
4-Sulfanylphenol: Contains the sulfanyl group but lacks chlorination.
Uniqueness: 2,5-Dichloro-4-sulfanylphenol is unique due to the presence of both chlorine atoms and a sulfanyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2,5-dichloro-4-sulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUSTKHUOTGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100606-86-8 | |
Record name | 2,5-dichloro-4-sulfanylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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